molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

Katalognummer B254783
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: HVHAKOLQCWHRRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.

Wirkmechanismus

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have other biochemical and physiological effects. For example, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is its relatively short half-life, which may require frequent dosing in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine and its potential as a therapeutic agent for autoimmune diseases.

Synthesemethoden

The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine.

Wissenschaftliche Forschungsanwendungen

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.

Eigenschaften

Produktname

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

Molekularformel

C14H22N2O3S

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-butyl-4-morpholin-4-ylsulfonylaniline

InChI

InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3

InChI-Schlüssel

HVHAKOLQCWHRRL-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Kanonische SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.